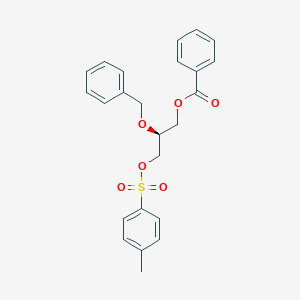

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Übersicht

Beschreibung

Synthesis Analysis The synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid and related compounds involves various chemical strategies, focusing on stereocontrolled synthesis and the use of tert-butoxycarbonyl (Boc) protecting groups. For example, a stereocontrolled synthesis approach was utilized for producing a dipeptide isostere, emphasizing the practicality and efficiency of these methods (Nadin et al., 2001). Additionally, synthesis from phenylalanine showcases the adaptability of these approaches for generating amino acid derivatives (Yuan Guo-qing, 2013).

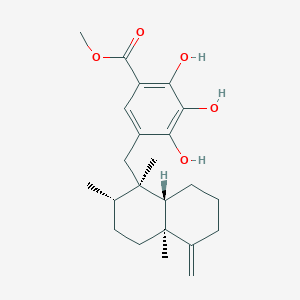

Molecular Structure Analysis The molecular structure of tert-butoxycarbonyl amino phenyl butanoic acid derivatives often incorporates protective groups like Boc to shield functional groups during synthesis and modification processes. The crystal structure analysis reveals the significance of weak intermolecular bonding in stabilizing conformations, highlighting the extended, nearly all-trans C5 conformation in one derivative (Kozioł et al., 2001).

Chemical Reactions and Properties These compounds participate in various chemical reactions essential for peptide synthesis and modification. N-tert-butoxycarbonyl amino derivatives, for example, have been identified as suitable handles in solid-phase peptide synthesis, offering stability against acidolysis and efficient cleavage conditions (Gaehde & Matsueda, 1981).

Physical Properties Analysis The physical properties, such as solubility and thermal stability of related compounds, like ortho-linked polyamides derived from tert-butylcatechol, are noteworthy. These materials exhibit high solubility in polar solvents and remarkable thermal stability, making them valuable for various applications (Hsiao et al., 2000).

Chemical Properties Analysis The tert-butoxycarbonyl (Boc) group is a pivotal element in the chemical properties of these compounds, serving as a protective group for amino acids and facilitating their use in peptide synthesis. The versatility of the Boc group allows for selective reactions under mild conditions, thereby preserving the integrity of sensitive functional groups (Harris & Wilson, 2009).

Wissenschaftliche Forschungsanwendungen

Intermediate for Thymidylate Syntheses Inhibitors : It acts as a key intermediate in the synthesis of new thymidylate syntheses inhibitors (Yuan Guo-qing, 2013).

Pro-Drug for Anti-Cancer Drugs : It serves as a potential pro-drug for anti-cancer drugs, specifically for chlorambucil (J. Mann & L. Shervington, 1991).

Synthesis of Alpha-Amino Acids and Derivatives : The asymmetric synthesis of this compound is useful for synthesizing various alpha-amino acids and their derivatives (Robert M. Williams et al., 2003).

Studying Peptide Conformation : Its crystal structure reveals the role of N-methylation in determining peptide conformation (E. Jankowska et al., 2002).

Site-Selective Studies of Proteins : Amino acids like 4-(tert-butyl)phenylalanine and 4-(trimethylsilyl)phenylalanine, derived from this compound, are used for site-selective studies of proteins by NMR spectroscopy (Choy-Theng Loh et al., 2018).

Preparing Collagen Cross-Links : It is a key intermediate for preparing collagen cross-links (M. Adamczyk et al., 1999).

Solid-Phase Synthesis of Peptide Alpha-Carboxamides : Suitable for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides (S. Gaehde & G. Matsueda, 2009).

Anti-Inflammatory Activity : The synthesized compound exhibits antiinflammatory activity (Khaled R. A. Abdellatif et al., 2013).

Synthesis of Anti-Cancer Agents : Shows potential in designing new anti-cancer agents, particularly for ovarian and oral cancers (Vivek Kumar et al., 2009).

Catalyst in Peptide Synthesis : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, useful in peptide synthesis and amine protection groups (A. Heydari et al., 2007).

Preparation of Chiral Ferrocenyl Ligand : Used in the preparation of a chiral ferrocenyl ligand for enantiomeric excess upgrades (M. Kubryk & K. Hansen, 2006).

Synthesis of Pyridines and Other Heterocycles : Useful as reactive substrates for the synthesis of pyridines, pyrazolines, isoxazoles, and triazoles (R. Adlington et al., 2000).

Vibrational Reporter of Local Environments : The nitrile symmetric stretch vibration of its derivative can be used as a vibrational reporter of local environments (C. Bazewicz et al., 2011).

Sensitive Application in 19F NMR : Derivatives like (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline are used in probes and medicinal chemistry for sensitive application in 19F NMR (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Asymmetric Chemical Synthesis : The synthesized unsaturated β-amino acid derivatives are used in asymmetric chemical synthesis (S. Davies et al., 1997).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.

Biochemical Pathways

The boc group’s role as a protecting group for amines suggests that it may be involved in biochemical pathways related to protein synthesis and modification .

Result of Action

The compound’s role as a protecting group for amines suggests that it may influence protein structure and function, potentially affecting cellular processes that depend on these proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, the addition and removal of the Boc group are influenced by the presence of bases and acids, respectively .

Eigenschaften

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)